molecular formula C35H43N5O6 B12774824 Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester CAS No. 128111-41-1

Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester

Cat. No.: B12774824
CAS No.: 128111-41-1
M. Wt: 629.7 g/mol
InChI Key: MXCOYRUYDHQOKZ-ZSEJKAPFSA-N
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Description

Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, methyl ester
  • Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, ethyl ester

Uniqueness

The uniqueness of carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester lies in its specific molecular structure, which imparts distinct reactivity and potential applications compared to similar compounds. Its unique combination of functional groups and stereochemistry makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

128111-41-1

Molecular Formula

C35H43N5O6

Molecular Weight

629.7 g/mol

IUPAC Name

benzyl N-[(2S)-4-amino-1-[[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-2,3-dihydroindol-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate

InChI

InChI=1S/C35H43N5O6/c1-35(2,3)39-33(44)29-19-25-16-10-11-17-28(25)40(29)21-30(41)26(18-23-12-6-4-7-13-23)37-32(43)27(20-31(36)42)38-34(45)46-22-24-14-8-5-9-15-24/h4-17,26-27,29-30,41H,18-22H2,1-3H3,(H2,36,42)(H,37,43)(H,38,45)(H,39,44)/t26-,27-,29-,30+/m0/s1

InChI Key

MXCOYRUYDHQOKZ-ZSEJKAPFSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CC2=CC=CC=C2N1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)OCC4=CC=CC=C4)O

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2N1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)OCC4=CC=CC=C4)O

Origin of Product

United States

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